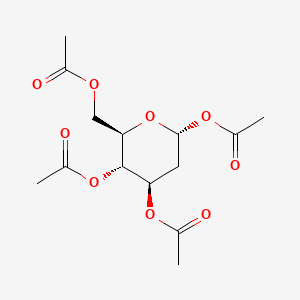
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose is a derivative of deoxy sugars, specifically a tetraacetylated form of 2-deoxy-D-arabino-hexopyranose. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups at positions 1, 3, 4, and 6 of the sugar ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose typically involves the acetylation of 2-deoxy-D-arabino-hexopyranose. The process generally includes the following steps:
Starting Material: 2-deoxy-D-arabino-hexopyranose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 2-deoxy-D-arabino-hexopyranose are acetylated using acetic anhydride and a suitable catalyst.
Continuous Processing: The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-arabino-hexopyranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-deoxy-D-arabino-hexopyranose.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of different metabolites. Additionally, its structural properties enable it to interact with cell membranes and other biological molecules, influencing cellular processes.
Comparison with Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-deoxy-alpha-d-arabino-hexopyranose can be compared with other similar compounds, such as:
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar in structure but contains an amino group instead of a hydroxyl group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-D-glucopyranose: Contains an acetamido group at position 2.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-alpha-D-galactopyranose: Similar acetylation pattern but differs in the configuration of the sugar ring.
These compounds share similar acetylation patterns but differ in their functional groups and sugar configurations, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C14H20O9 |
|---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3S,4R,6R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13+,14+/m1/s1 |
InChI Key |
KLEORKVJPIJWNG-MQYQWHSLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C[C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


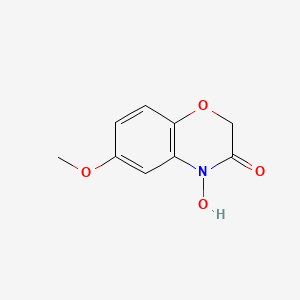

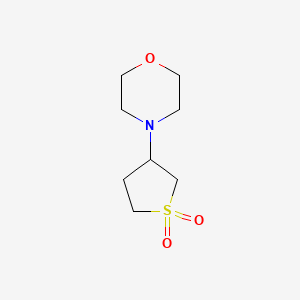
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

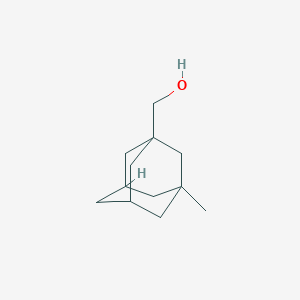
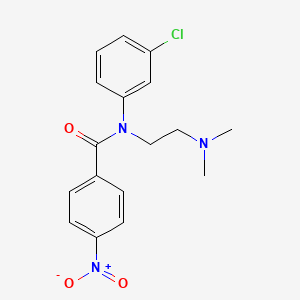


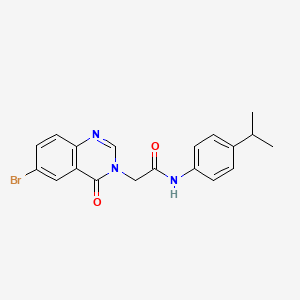
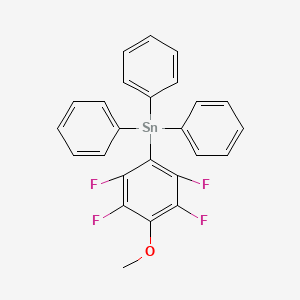
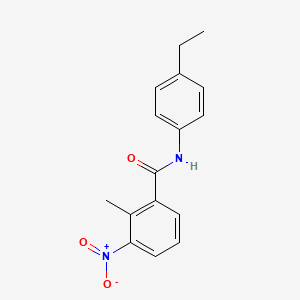
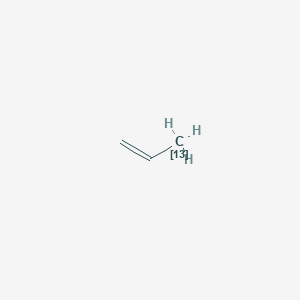
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
